

# Literature review of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

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## Compound of Interest

Compound Name: 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B112962

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## 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** is a substituted aromatic aldehyde containing a pyrrolidine moiety. While specific detailed studies on this compound are limited in publicly available literature, its structural features suggest its potential as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active compounds, known to influence physicochemical properties such as solubility and lipophilicity, and to provide a three-dimensional structure that can be crucial for binding to biological targets<sup>[1]</sup>. This guide provides a comprehensive overview of the probable synthesis, and potential properties of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde**, based on available data for closely related compounds.

## Synthesis and Experimental Protocols

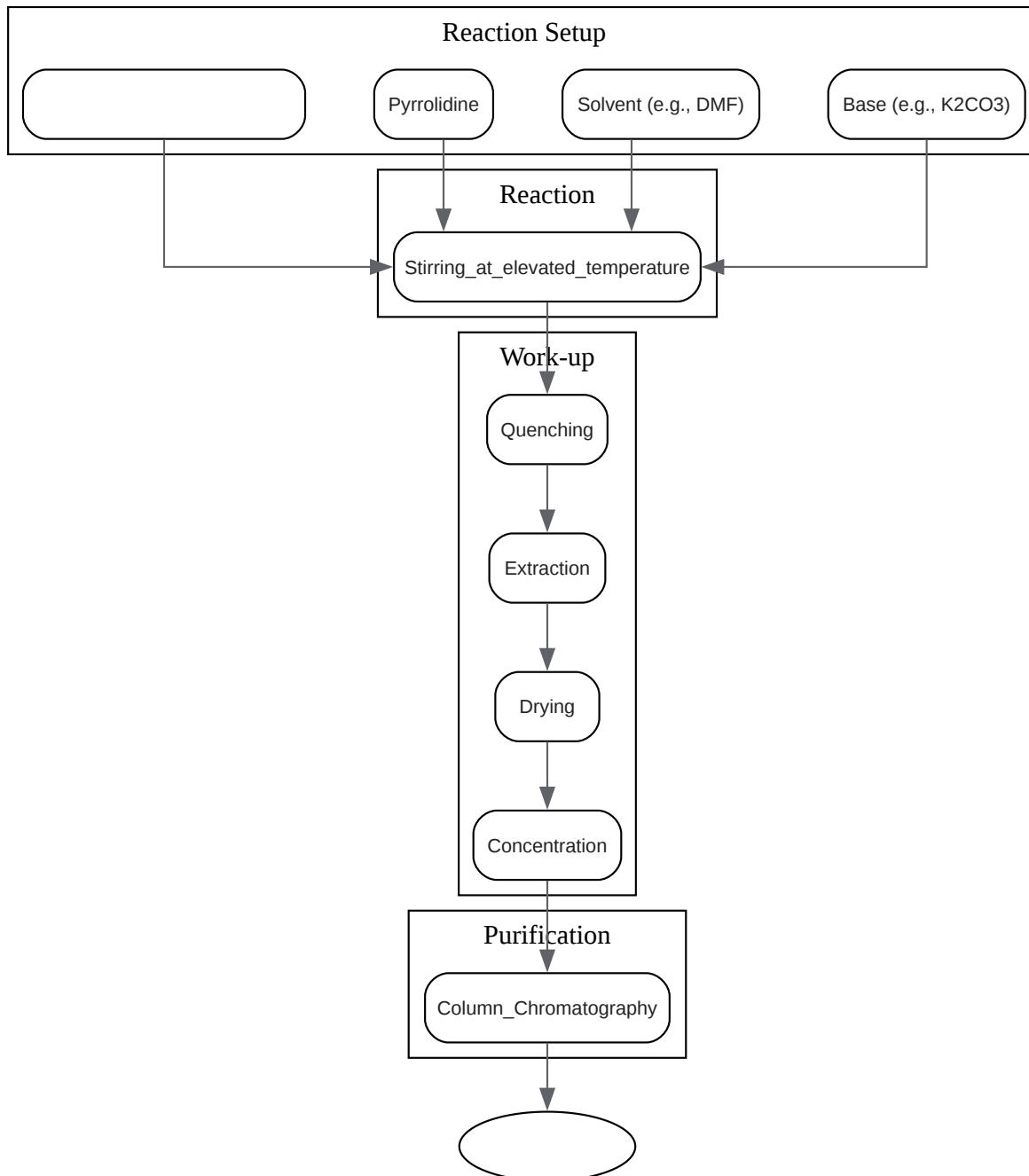
The most plausible synthetic route to **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable precursor, 5-bromo-2-fluorobenzaldehyde, with pyrrolidine. The fluorine atom at the ortho

position to the electron-withdrawing aldehyde group is a good leaving group, facilitating the substitution by the nucleophilic pyrrolidine.

## Proposed Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

A likely synthetic pathway is the reaction of 5-bromo-2-fluorobenzaldehyde with pyrrolidine.

### Experimental Workflow

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Caption: Proposed workflow for the synthesis of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde**.

### Detailed Experimental Protocol (Proposed)

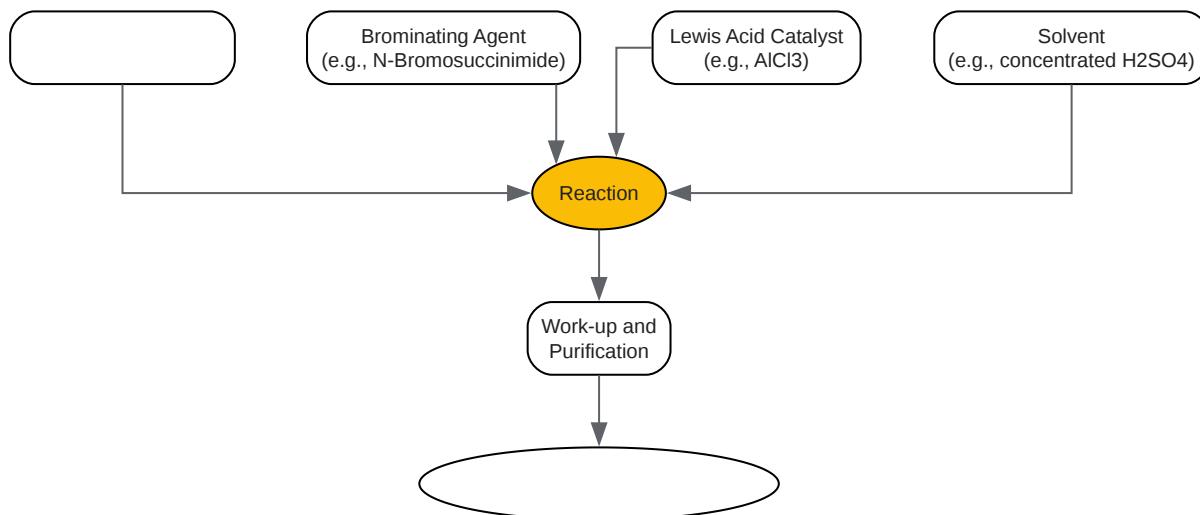
This protocol is based on general procedures for similar SNAr reactions.

- Reaction Setup: To a solution of 5-bromo-2-fluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added pyrrolidine (1.2-1.5 eq) and a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or triethylamine (Et<sub>3</sub>N) (2.0 eq).
- Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and the progress is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde**.

## Synthesis of Starting Material: 5-Bromo-2-fluorobenzaldehyde

The starting material, 5-bromo-2-fluorobenzaldehyde, is commercially available. Its synthesis is also reported in the literature. One common method involves the bromination of 2-fluorobenzaldehyde.

### Synthesis of 5-Bromo-2-fluorobenzaldehyde



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Caption: Synthetic scheme for 5-Bromo-2-fluorobenzaldehyde.

#### Experimental Protocol for 5-Bromo-2-fluorobenzaldehyde Synthesis

A reported method involves the reaction of o-fluorobenzaldehyde with a brominating reagent in the presence of a Lewis acid catalyst[2].

- **Reaction Setup:** In a reactor, 2-fluorobenzaldehyde (0.56 mol) and anhydrous aluminum trichloride (0.045 mol) are added to concentrated sulfuric acid (223 ml) with stirring[2].
- **Reaction Conditions:** The mixture is heated to 60 °C, and N-bromosuccinimide (0.59 mol) is added in portions. The reaction is allowed to proceed for 3-8 hours[2].
- **Work-up:** The reaction mixture is poured into ice water and extracted with hexamethylene. The organic phase is washed with water and saturated aqueous common salt, then dried with anhydrous sodium sulfate[2].
- **Purification:** After filtration and concentration, the crude product is purified by vacuum distillation to yield 5-bromo-2-fluorobenzaldehyde[2].

# Physicochemical and Spectroscopic Data

While experimental data for **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** is not readily available, data for its precursor and related compounds can provide valuable insights.

Table 1: Physicochemical Properties of 5-Bromo-2-fluorobenzaldehyde

Property	Value	Reference
Molecular Formula	C7H4BrFO	[3]
Molecular Weight	203.01 g/mol	[3]
Appearance	-	-
Melting Point	-	-
Boiling Point	230 °C	[4]
Density	1.71 g/mL at 25 °C	[4]
Refractive Index	n20/D 1.57	[4]

Table 2: Spectroscopic Data for Related Benzaldehyde Derivatives

Compound	1H NMR (ppm)	13C NMR (ppm)	IR (cm-1)	Mass Spec (m/z)
5-Bromo-2-hydroxybenzaldehyde	δ 6.9-7.8 (aromatic H), 9.8 (aldehyde H), 11.0 (hydroxyl H)	δ 115-160 (aromatic C), 196 (aldehyde C)	~3100 (O-H), ~1650 (C=O), ~1200-1300 (C-O)	200/202 (M+)
5-Bromo-2-fluorobenzaldehyde	δ 7.2-7.9 (aromatic H), 10.3 (aldehyde H)	δ 117-162 (aromatic C), 187 (aldehyde C)	~1690 (C=O), ~1250 (C-F)	202/204 (M+)

Note: The spectroscopic data for 5-Bromo-2-hydroxybenzaldehyde and 5-Bromo-2-fluorobenzaldehyde are compiled from various sources and databases and represent typical

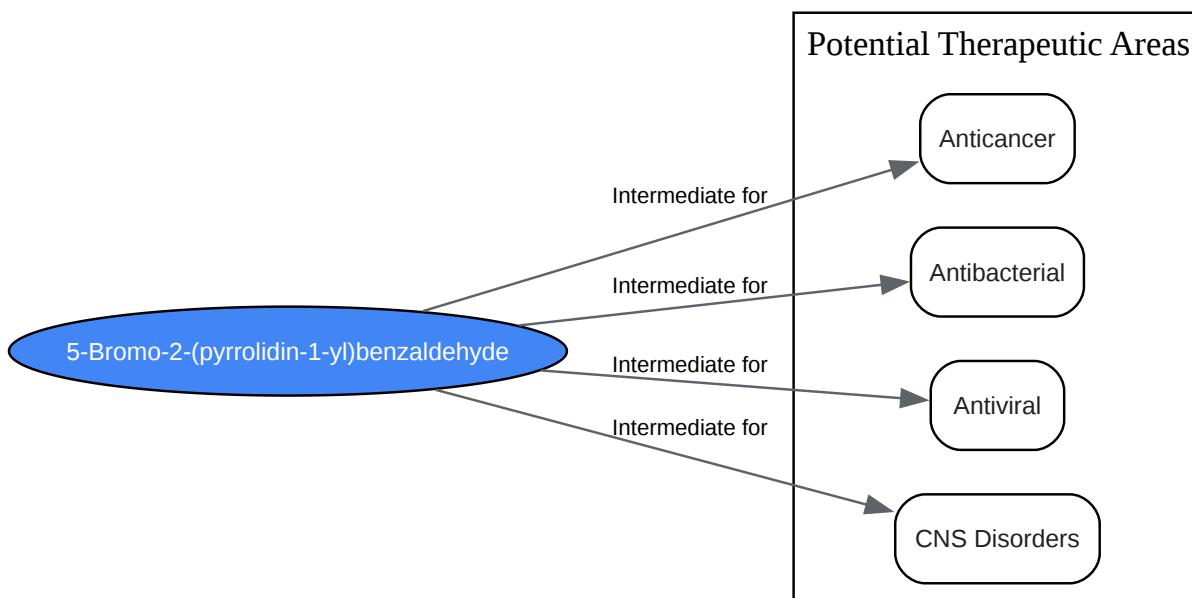
values.

For **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde**, one would expect to see characteristic signals for the pyrrolidine ring in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra (typically in the range of  $\delta$  1.8-2.0 and 3.2-3.5 ppm for the  $\text{CH}_2$  groups in  $^1\text{H}$  NMR, and around  $\delta$  25 and 50 ppm in  $^{13}\text{C}$  NMR). The aromatic protons would show a complex splitting pattern, and the aldehyde proton would appear as a singlet downfield (around  $\delta$  9.5-10.0 ppm). The IR spectrum would be characterized by a strong carbonyl ( $\text{C}=\text{O}$ ) stretch around 1670-1690  $\text{cm}^{-1}$ . The mass spectrum should show a molecular ion peak corresponding to its molecular weight (254.13 g/mol) with a characteristic isotopic pattern for the bromine atom.

## Potential Applications in Drug Development

The pyrrolidine scaffold is a key structural motif in a wide array of biologically active molecules, including anticancer, antibacterial, and antiviral agents, as well as compounds targeting the central nervous system[1]. The incorporation of a pyrrolidine ring can enhance the pharmacological profile of a molecule.

### Potential Biological Activities



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Caption: Potential therapeutic applications of derivatives of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde**.

Derivatives of **5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** could be explored for various therapeutic applications:

- Anticancer Activity: A related compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, has demonstrated significant anti-angiogenic and anti-proliferative activity[5]. The aldehyde functional group of the title compound can be readily converted to other functionalities to synthesize a library of compounds for screening against various cancer cell lines.
- Antimicrobial Agents: The pyrrolidine nucleus is present in several antimicrobial agents[6]. The title compound could serve as a building block for novel antibiotics.
- Central Nervous System (CNS) Drugs: Pyrrolidine derivatives have been investigated for their activity on the CNS, including anticonvulsant properties.

The aldehyde group provides a reactive handle for further chemical modifications, such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the generation of a diverse range of derivatives for biological evaluation.

## Conclusion

**5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde** is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis and an understanding of its likely chemical and physical properties based on established chemical principles and data from analogous compounds. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the development of new therapeutic agents.

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